HsAp is derived from human serum and is produced in response to inflammation. Its levels can increase significantly during inflammatory conditions, making it a potential biomarker for various diseases.
HsAp is classified as an acute-phase protein. Acute-phase proteins are typically produced in response to inflammatory cytokines and play roles in the body's early defense mechanisms against infection and injury.
The synthesis of HsAp can be achieved through recombinant DNA technology. This involves inserting the gene coding for HsAp into a suitable expression system (such as bacteria or yeast) to produce the protein in large quantities.
HsAp is a glycoprotein composed of approximately 204 amino acids. It has a pentameric structure, meaning it forms a complex of five identical subunits, which is characteristic of pentraxin proteins.
HsAp participates in various biochemical interactions, primarily binding to ligands such as phosphocholine found on apoptotic cells and necrotic tissues. This binding facilitates the opsonization process, enhancing phagocytosis by immune cells.
The mechanism of action of HsAp involves its role as a pattern recognition molecule. By binding to specific ligands on damaged or dying cells, HsAp promotes their recognition and clearance by macrophages.
HsAp has several applications in biomedical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2